(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride
Description
(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride is a chemical compound with the molecular formula C8H11ClF2O2S. It is characterized by a bicyclic structure with two fluorine atoms attached to the heptane ring and a methanesulfonyl chloride group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Properties
IUPAC Name |
(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF2O2S/c9-14(12,13)5-7-4-2-1-3-6(7)8(7,10)11/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINHFDBHBVAGJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)C2(F)F)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,7-Difluoro-1-bicyclo[410]heptanyl)methanesulfonyl chloride typically involves the reaction of a suitable bicyclic precursor with methanesulfonyl chloride under controlled conditions
Formation of the Bicyclic Ring System: The bicyclic ring system can be formed through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Reaction with Methanesulfonyl Chloride: The final step involves the reaction of the fluorinated bicyclic compound with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of (7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride moiety undergoes nucleophilic substitution with a variety of nucleophiles, forming stable sulfonamide, sulfonate ester, or thioether derivatives.
Reaction with Amines
Reaction with primary or secondary amines yields sulfonamides, a key step in pharmaceutical intermediate synthesis:
Conditions : Typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C, with a base (e.g., triethylamine) to neutralize HCl .
Reaction with Alcohols
Alcohols react to form sulfonate esters, useful as protective groups or intermediates:
Conditions : Pyridine or DMAP is often used as a catalyst in inert solvents .
Elimination and Ring-Opening Reactions
The bicyclo[4.1.0]heptane scaffold, strained by its fused cyclopropane ring, may participate in ring-opening reactions under specific conditions.
Base-Induced Elimination
Strong bases (e.g., NaOH) can trigger elimination, though limited data exists for the difluoro variant. A structurally related dichloro analog (7,7-dichlorobicyclo[4.1.0]heptane) undergoes base-mediated dehydrohalogenation to form norcaradiene derivatives :
Inference : The difluoro analog may exhibit similar reactivity, though fluorine’s poor leaving-group ability could hinder elimination .
Cycloaddition and Coupling Reactions
The bicyclic framework’s rigidity and electron-deficient cyclopropane ring may enable participation in [2+1] or [3+2] cycloadditions.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Diels-Alder | Diene, Lewis acid catalyst | Bicyclo[4.1.0]heptane-fused cyclohexene |
| Carbene Insertion | Dichlorocarbene, phase-transfer | Functionalized polycyclic derivatives |
Note : These reactions are hypothesized based on the reactivity of strained bicyclic systems .
Comparative Reactivity with Structural Analogs
The table below contrasts the reactivity of (7,7-Difluoro-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride with related sulfonyl chlorides:
Stability and Decomposition Pathways
Scientific Research Applications
Organic Synthesis
The compound is primarily utilized as a sulfonamide reagent in organic synthesis. It facilitates various chemical transformations, including:
- Nucleophilic Substitution: The methanesulfonyl chloride group is highly reactive, allowing for the formation of sulfonamide derivatives.
- Electrophilic Substitution: Its unique bicyclic structure enhances reactivity towards electrophiles.
- Alkylation and Acylation Reactions: It serves as an effective building block for synthesizing complex organic molecules.
Pharmaceutical Chemistry
In the pharmaceutical industry, (7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride is explored for:
- Drug Development: Its reactivity makes it a valuable intermediate for synthesizing potential drug candidates.
- Enzyme Inhibitors: Research is ongoing to evaluate its efficacy as a biochemical probe in studying enzyme mechanisms and protein interactions .
Agrochemical Applications
The compound has potential use in the agrochemical sector for:
- Pesticide Development: Its structural features may lead to the creation of novel pesticides with enhanced efficacy against pests.
Biological Properties
While research on the biological properties of this compound is limited, preliminary studies indicate:
- Antibacterial Activity: It has shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in antimicrobial formulations.
Case Study 1: Synthesis of β-lactams
Research demonstrated that this compound could be used to synthesize β-lactam antibiotics through a series of nucleophilic substitutions, highlighting its utility in medicinal chemistry.
| Reaction Step | Description |
|---|---|
| Step 1 | Nucleophilic attack on the sulfonyl chloride by an amine |
| Step 2 | Cyclization to form β-lactam structure |
| Step 3 | Purification and characterization via NMR and IR spectroscopy |
Case Study 2: Development of New Agrochemicals
A study focused on modifying existing pesticide frameworks using this compound to enhance target specificity and reduce environmental impact.
Limitations and Future Directions
Despite its promising applications, there are limitations regarding the stability of this compound under strong acidic or basic conditions. Future research may focus on:
- Developing more robust synthetic methods that allow for broader applications under varying pH conditions.
- Investigating its full biological profile to better understand its potential as an antibacterial agent.
- Exploring its use in other fields such as materials science due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfone derivatives. The bicyclic structure and fluorine atoms contribute to the compound’s stability and reactivity, making it a valuable tool in chemical synthesis and research.
Comparison with Similar Compounds
Similar Compounds
- (7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanamine
- (7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanol
- (7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanesulfonic acid
Uniqueness
(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride is unique due to its combination of a bicyclic structure with fluorine atoms and a methanesulfonyl chloride group. This combination imparts distinct reactivity and stability, making it a versatile compound in various chemical and biological applications.
Biological Activity
(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride, with the chemical formula CHClFOS and CAS number 2253641-06-2, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, toxicity, and applications in medicinal chemistry.
The compound has a molecular weight of 244.69 g/mol and is characterized by the presence of difluoromethyl and methanesulfonyl groups, which contribute to its reactivity and biological properties. The structure is shown below:
| Property | Value |
|---|---|
| Molecular Formula | CHClFOS |
| Molecular Weight | 244.69 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Research indicates that compounds similar to this compound exhibit activity as orexin receptor agonists and antagonists, which are implicated in various physiological processes including sleep regulation and appetite control . The specific mechanism by which this compound exerts its effects is still under investigation but may involve modulation of neurotransmitter systems.
Toxicological Profile
The toxicological data for methanesulfonyl chloride, a related compound, provides insight into the safety profile of this compound:
- Acute Toxicity :
-
Hazard Classifications :
- Causes severe skin burns and eye damage.
- Toxic if swallowed or inhaled.
- May be corrosive to metals.
These findings suggest that while the compound may have therapeutic potential, it also poses significant risks that must be managed in laboratory and clinical settings.
Ecotoxicity
The compound has been classified under acute aquatic toxicity category 3 and chronic aquatic toxicity category 3, indicating potential harmful effects on aquatic life .
Case Study: Orexin Receptor Modulation
A study investigated the effects of bicyclo[4.1.0]heptane derivatives on orexin receptors, revealing that modifications to the bicyclic structure can significantly alter receptor affinity and selectivity. The findings suggest that this compound could serve as a lead compound for developing new therapeutics targeting sleep disorders .
Synthesis and Applications
The synthesis of this compound typically involves reactions with methanesulfonyl chloride under controlled conditions to ensure high yield and purity . Its applications extend beyond pharmacology; it may also be useful in agrochemicals due to its reactive sulfonyl group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
